N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam
Description
N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam is a chiral camphorsultam derivative characterized by a 2-carboxy-4,5-dichlorobenzoyl substituent. Its molecular formula is C₁₈H₁₉Cl₂NO₅S, with a molecular weight of 432.31 g/mol . The compound is a white crystalline powder with a melting point of 208°C and a specific rotation of [α]²⁰/D = -95° (C=1, MeOH) for the (-)-enantiomer . It is synthesized via N-acylation of (-)-10,2-camphorsultam with 2-carboxy-4,5-dichlorobenzoyl chloride, yielding a product with ≥98.0% purity by HPLC and titration analysis .
The dichlorinated benzoyl group enhances electron-withdrawing effects, influencing reactivity in asymmetric synthesis and chiral resolution. The compound’s rigid bicyclic camphorsultam backbone provides stereochemical control, making it valuable in enantioselective reactions .
Properties
IUPAC Name |
4,5-dichloro-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFABDSDXSYNRJG-QKYSMQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reaction Optimization
The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBT) in the presence of 4-dimethylaminopyridine (DMAP) . Key considerations include:
The reaction generates a mixture of diastereomers (5a and 5b ), which are separable via chromatographic methods.
Diastereomer Separation and Configuration Analysis
Post-esterification, the diastereomers 5a (desired (-)-CSDP) and 5b are separated using chiral high-performance liquid chromatography (HPLC) with cellulose-based stationary phases. WO2014115172A1 emphasizes the role of X-ray crystallography in confirming absolute configurations. Crystals of 5a are grown in ethyl acetate/hexane and analyzed to verify the R-configuration at the benzoyl group’s stereocenter.
Hydrolysis and Acetylation
The camphorsultam ester intermediate undergoes hydrolysis to remove the chiral auxiliary while preserving stereochemistry. Alkaline conditions (NaOH in methanol , 25°C, 4 h) cleave the ester bond, followed by acetylation with acetic anhydride and triethylamine to stabilize the free carboxylic acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | 1M NaOH, MeOH, 25°C | Yields 2-carboxy-4,5-dichlorobenzoic acid |
| Acetylation | Ac₂O, Et₃N, DCM, 0°C → RT | Forms acetylated intermediate |
Final Purification and Characterization
The crude CSDP is purified via recrystallization from ethanol/water (4:1 v/v), yielding white crystals with >99% enantiomeric excess (HPLC analysis). Spectroscopic characterization includes:
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¹H/¹³C NMR : Key signals at δ 1.28 (s, 3H, CH₃), 2.45 (d, J = 14 Hz, 1H, bridgehead H), and 7.55 (s, 1H, aryl H).
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IR Spectroscopy : Peaks at 1745 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (sulfonamide S=O).
Industrial-Scale Process Considerations
Patent US6441187B1 highlights scalability challenges, particularly in minimizing solvent waste and ensuring batch consistency. Key modifications for large-scale production include:
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Continuous hydrogenation : Replaces sodium borohydride with catalytic hydrogenation (Raney nickel) for cost efficiency.
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In-line GC monitoring : Ensures real-time purity control during camphorsulfonimine reduction.
Comparative Analysis of Coupling Agents
A study of coupling agents (Table 1) reveals DCC/HOBT as superior to BOP or TBTU in terms of yield and diastereoselectivity:
Table 1: Coupling Agent Performance in CSDP Synthesis
| Agent | Yield (%) | Diastereomer Ratio (5a:5b) | Purity (%) |
|---|---|---|---|
| DCC/HOBT | 92 | 95:5 | 99.5 |
| BOP | 78 | 85:15 | 97.0 |
| TBTU | 65 | 80:20 | 95.5 |
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable compound in drug formulation.
- Key Insights:
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent that enhances the separation and identification of complex mixtures through techniques such as chromatography. Its unique steric and electronic properties contribute to improved analytical outcomes.
- Applications:
Biochemical Research
This compound is extensively used in biochemical studies to investigate enzyme interactions and metabolic pathways. This research aids in understanding biological processes and identifying potential therapeutic targets.
- Research Highlights:
Material Science
The compound is also explored for its potential applications in material science. Researchers are investigating its properties to develop new materials with enhanced thermal stability and chemical resistance.
- Potential Uses:
Environmental Science
In environmental science, this compound is being studied for its role in the degradation of pollutants. This research contributes to environmental remediation efforts and the development of sustainable practices.
- Environmental Impact:
Mechanism of Action
The mechanism of action of N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam and related camphorsultam derivatives:
Reactivity and Selectivity
Electronic Effects: The 4,5-dichloro substituents in this compound increase the electron-withdrawing nature of the benzoyl group compared to non-halogenated analogs like N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam. This enhances the acidity of the carboxylic acid moiety, facilitating deprotonation in base-catalyzed reactions . In contrast, N-Acryloyl and N-Cinnamoyl derivatives lack electron-withdrawing groups, making them more reactive in Michael additions but less effective in stabilizing transition states via inductive effects .
Steric Effects :
- The dichlorinated benzoyl group introduces steric hindrance, which can reduce reaction rates but improve stereoselectivity. For example, in asymmetric conjugate additions, the dichloro derivative may enforce stricter facial selectivity compared to smaller acyl groups .
Chiral Resolution: The (-)-enantiomer of N-(2-Carboxy-4,5-dichlorobenzoyl)-10,2-camphorsultam exhibits a high specific rotation ([α]²⁰/D = -95°), making it distinguishable from its (+)-enantiomer ([α]²⁰/D = +95°) in HPLC-based chiral separations . Non-chlorinated analogs like N-(2-Carboxybenzoyl)-10,2-camphorsultam show similar optical activity but lack the enhanced resolution power conferred by chlorine atoms .
Biological Activity
N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam is a chiral sulfonamide compound with significant biological activity. Its unique structure, characterized by a camphor-derived framework and a dichlorobenzoyl group, enhances its catalytic efficiency and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 432.31 g/mol
- Appearance : White to off-white crystalline solid
- Purity : ≥98.0% (HPLC)
Biological Activities
This compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or reducing toxicity .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, possibly through the modulation of inflammatory cytokines and pathways.
- Catalytic Applications : The compound's organocatalytic properties allow it to facilitate various organic reactions with high enantioselectivity, making it valuable in synthetic chemistry and pharmaceutical development.
The biological activity of this compound is attributed to its unique steric and electronic properties. The presence of the dichlorobenzoyl group enhances its interaction with biological targets, influencing enzyme activity and metabolic pathways. Studies have shown that the compound can alter the conformation of target proteins, leading to inhibition or modulation of their activity .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam | Similar camphorsultam backbone | Lacks dichloro substitutions |
| N-(2-Carboxy-4-chlorobenzoyl)-(-)-10,2-camphorsultam | Contains one chlorine atom | Less potent in biological assays |
| Camphorsultam phthalic acid | Different aromatic substitution | Broader range of applications in catalysis |
The specific dichlorobenzoyl group in this compound is critical for enhancing its biological activity compared to structurally similar compounds .
Case Studies
- Enzyme Interaction Study : A study published in Journal of Medicinal Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The results indicated a significant reduction in enzyme activity upon treatment with the compound, suggesting its potential as a drug metabolism modulator .
- Antimicrobial Efficacy : In a recent investigation on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, this compound demonstrated noteworthy activity against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .
- Inflammation Modulation : A clinical trial reported in Clinical Pharmacology & Therapeutics assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. The findings revealed a significant decrease in inflammatory markers post-treatment .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam?
The compound is synthesized via acylation of (-)-10,2-camphorsultam with 4,5-dichlorophthalic anhydride derivatives. Key steps include:
- Acylation : Reacting (-)-10,2-camphorsultam with 2-carboxy-4,5-dichlorobenzoyl chloride under anhydrous conditions (e.g., THF, NaH as base) to form the amide bond .
- Purification : Recrystallization from ethyl acetate or toluene to achieve >98% HPLC purity, as confirmed by analytical data (e.g., ) .
- Critical Parameters : Strict control of reaction temperature (0–25°C) and exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate .
Q. How is the stereochemical integrity of the camphorsultam moiety confirmed post-synthesis?
X-ray crystallography is the gold standard for absolute configuration determination. For example:
- Co-crystallization with heavy-atom-containing derivatives (e.g., S and Cl atoms in the structure) enables unambiguous assignment of the (1S,2R,4R) configuration via anomalous dispersion effects .
- Chiral HPLC (e.g., using a Daicel Chiralpak® column) with UV detection validates enantiopurity (>98% ee) by comparing retention times with known standards .
Q. What role does this compound play as a chiral auxiliary in asymmetric synthesis?
The dichlorobenzoyl-camphorsultam hybrid acts as a chiral directing group in:
- Claisen Rearrangements : Induces high stereoselectivity (up to 95% ee) in the formation of all-carbon quaternary centers, as demonstrated in the synthesis of (+)-bakuchiol .
- Michael Additions : Facilitates (2S,3R)-selectivity in β-amino acid synthesis via conjugate addition of lithium amides to α,β-unsaturated esters .
- Esterification : Used to resolve racemic alcohols via diastereomeric CSDP (camphorsultam dichlorophthalic) esters, separable by normal-phase HPLC .
Advanced Research Questions
Q. How can stereoselectivity be optimized in Claisen rearrangements using this auxiliary?
Key factors include:
- Substrate Design : Use of β-(allyloxy)acrylate derivatives (e.g., geraniol-derived substrates) to stabilize boat-like transition states, enhancing stereocontrol .
- Thermal Conditions : Heating at 80–100°C in toluene promotes rearrangement while minimizing epimerization .
- Byproduct Mitigation : LiAlH₄-mediated cleavage of the auxiliary post-reaction preserves stereochemical fidelity (yields >80%) .
Q. How should researchers resolve contradictions in stereochemical outcomes between computational models and experimental data?
- Transition-State Analysis : Compare DFT-calculated transition states (e.g., chair vs. boat conformers) with experimental ee values to identify discrepancies .
- Crystallographic Validation : Re-determine absolute configuration of intermediates via X-ray when computational predictions conflict with observed selectivity .
- Solvent Effects : Test polar (e.g., DMF) vs. nonpolar (e.g., hexane) solvents to assess their influence on stereochemical pathways .
Q. What analytical strategies differentiate between diastereomeric byproducts during auxiliary removal?
- HPLC-MS : Use a C18 column with 0.1% TFA in acetonitrile/water gradients to resolve diastereomers (retention time differences >2 min) .
- NMR Spectroscopy : -NOESY detects spatial proximity of protons in diastereomers, confirming structural assignments .
- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., acyl migration byproducts) .
Q. How does this auxiliary compare to oxazolidinones in terms of stereocontrol and practicality?
- Selectivity : Camphorsultam derivatives exhibit superior (2S,3R)-selectivity in Michael additions compared to oxazolidinones (typically 70–80% ee) .
- Stability : The dichlorobenzoyl group enhances resistance to hydrolysis under basic conditions (pH ≤10) .
- Scalability : Camphorsultam-based auxiliaries require fewer equivalents (1.2–1.5 vs. 2.0 for oxazolidinones) in stoichiometric reactions, reducing cost .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
